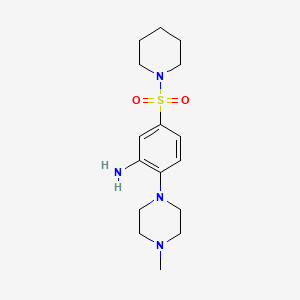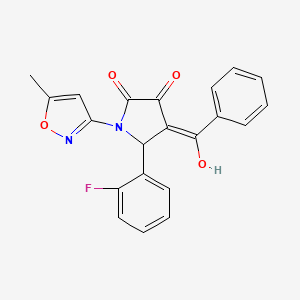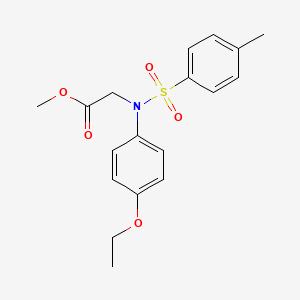
3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline is a chemical compound with the molecular formula C22H24N2O2S . It is offered by Benchchem for research purposes.
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The average mass of this compound is 380.503 Da, and its monoisotopic mass is 380.155853 Da . Further physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis and Organic Electronics
A study highlighted the synthesis and characterization of new electron transport materials featuring a diphenylsulfone core with various electron-withdrawing end groups, demonstrating high triplet energy for application in phosphorescent organic light-emitting diodes (PhOLEDs). Such materials, including compounds with quinoline structures similar to 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline, showed promising results for use in high-performance blue PhOLEDs, indicating the potential of sulfonyl-quinoline derivatives in organic electronics (S. Jeon, Taeshik Earmme, & S. Jenekhe, 2014).
Catalysis and Synthesis
The efficiency of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in synthesizing polyhydroquinoline derivatives through a one-pot condensation method highlights the relevance of sulfonyl-quinoline compounds in catalysis and organic synthesis. This approach is clean, simple, and yields the desired product efficiently, showcasing the utility of similar structured compounds in facilitating chemical reactions (N. G. Khaligh, 2014).
Antimicrobial and Biological Screening
Research on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening shows the broad potential of sulfonyl-quinoline derivatives in medical and biological applications. These compounds were synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, indicating the chemical's versatility in contributing to new therapeutic agents (Snehal Patel et al., 2009).
Material Science and Light Generation
The development of singlet oxygen and photocatalytic oxidation of sulfide into sulfoxide using bicyclometalated iridium(III) complexes, where the ancillary ligand influences the generation of singlet oxygen, points to the application of sulfonyl-quinoline derivatives in material science, particularly in photocatalytic processes. This research demonstrates the compound's role in efficient light generation and chemical transformations (Li-ping Li & B. Ye, 2019).
Direcciones Futuras
Pyrrolidine derivatives, such as 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline, continue to be of great interest in drug discovery due to their versatility and the possibility of generating structural diversity . Future research may focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity .
Propiedades
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-3-17-7-9-18(10-8-17)27(25,26)21-15-23-20-11-6-16(2)14-19(20)22(21)24-12-4-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRODSAMQBLGKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2367370.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2367373.png)
![9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367376.png)



![7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile](/img/structure/B2367382.png)

![4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2367384.png)

![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2367387.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2367388.png)
